What is the CAS number for 3,9-dimethoxy-6H-benzofuro[3,2-c]chromene?
What is the CAS number for 3,9-dimethoxy-6H-benzofuro[3,2-c]chromene?
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a summary of the currently available technical information for 3,9-dimethoxy-6H-benzofuro[3,2-c]chromene. It is important to note that specific experimental data on the biological activity and detailed synthetic protocols for this exact compound are limited in publicly accessible literature. Therefore, this guide also includes information on the broader class of pterocarpans and a representative synthetic protocol for a closely related analog to provide a comprehensive contextual overview.
Core Compound Identification
The compound of interest is 3,9-dimethoxy-6H-benzofuro[3,2-c]chromene .
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CAS Number: 1433-08-5[1]
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Synonyms: 3,9-dimethoxypterocarpan, 3,9-dimethoxy-6h-benzofuro[3,2-c][2]benzopyran[1]
Physicochemical Properties
Quantitative experimental data for the target compound is scarce. The table below summarizes computed physicochemical properties. For context, some experimental properties of a related compound, 3,9-dimethoxy-[2]benzofuro[3,2-c]chromen-6-one (Coumestrol dimethyl ether), are also provided.
| Property | 3,9-dimethoxy-6H-benzofuro[3,2-c]chromene (Computed) | 3,9-dimethoxy-[2]benzofuro[3,2-c]chromen-6-one (Experimental) | Reference |
| Molecular Formula | C₁₇H₁₆O₄ | C₁₇H₁₂O₅ | |
| Molecular Weight | 284.31 g/mol | 296.27 g/mol | |
| Density | Not Available | 1.355 g/cm³ | [3] |
| Melting Point | Not Available | 197 °C | [3] |
| Boiling Point | Not Available | 486.1°C at 760 mmHg | [3] |
| Flash Point | Not Available | 247.8°C | [3] |
| Refractive Index | Not Available | 1.643 | [3] |
| XLogP3 | 2.9 | 3.7 | [3] |
Overview of Pterocarpans and Potential Biological Activity
3,9-dimethoxy-6H-benzofuro[3,2-c]chromene belongs to the pterocarpan class of isoflavonoids. Pterocarpans are a significant group of natural products, primarily found in the plant family Fabaceae, where they often function as phytoalexins, antimicrobial compounds produced by plants in response to pathogen attack.[4]
The core structure of pterocarpans is the 6H-benzofuro[3,2-c]chromene ring system.[4] Due to their biological origins, this class of compounds has been investigated for a range of pharmacological activities, including:
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Antimicrobial and antifungal activity
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Anticancer properties
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Anti-inflammatory effects
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Enzyme inhibition
Experimental Protocols
A detailed, validated experimental protocol for the synthesis of 3,9-dimethoxy-6H-benzofuro[3,2-c]chromene is not available in the cited literature. However, the synthesis of a structurally similar compound, 3-hydroxy-8,9-dimethoxypterocarpan , has been described and is presented here as a representative example of a potential synthetic strategy.
Representative Synthesis of a Related Pterocarpan
This multi-step synthesis illustrates a common approach to constructing the pterocarpan core.
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Selective Demethylation: 7-hydroxy-2',4',5'-trimethoxyisoflavone is treated with aluminum chloride in acetonitrile to selectively demethylate the 2'-position, yielding 7,2'-dihydroxy-4',5'-dimethoxyisoflavone.
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Partial Benzylation: The resulting dihydroxyisoflavone undergoes partial benzylation at room temperature to protect the 7-hydroxyl group, affording 7-benzyloxy-4',5'-dimethoxy-2'-hydroxyisoflavone.
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Reduction and Cyclization: The 2'-hydroxyisoflavone is then treated with sodium borohydride in a mixture of absolute alcohol and tetrahydrofuran. This step reduces the isoflavone and facilitates the cyclization to form the pterocarpan ring system.
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Debenzylation (if necessary): In the case of the example, the benzyl protecting group is removed in a subsequent step to yield the final hydroxylated product. For the synthesis of the target molecule of this guide, a final debenzylation step would not be necessary if the starting materials are appropriately selected.
Signaling Pathways and Logical Relationships
Specific signaling pathways modulated by 3,9-dimethoxy-6H-benzofuro[3,2-c]chromene have not been elucidated. However, based on its structural class, a logical workflow for its discovery and initial biological evaluation can be proposed. Additionally, the general biosynthetic pathway for pterocarpans is well-established.
Logical Workflow for Pterocarpan Drug Discovery
Caption: A generalized workflow for the discovery and development of pterocerpans as potential therapeutic agents.
General Pterocarpan Biosynthesis Pathway
Pterocarpans are synthesized in plants from isoflavone precursors. The final ring-closing step is a key enzymatic reaction that forms the characteristic benzofuro[3,2-c]chromene skeleton.[2][5]
Caption: A simplified diagram of the final steps in the biosynthesis of the pterocarpan core structure.
Conclusion
3,9-dimethoxy-6H-benzofuro[3,2-c]chromene (CAS: 1433-08-5) is a member of the pharmacologically relevant pterocarpan class of isoflavonoids. While its specific biological activities and synthetic pathways are not well-documented in current literature, the broader family of pterocarpans is known for a variety of bioactivities, including antimicrobial and anticancer effects. The provided biosynthetic pathway and representative synthetic protocol for a related compound offer a foundational understanding for researchers interested in this molecule. Further investigation is required to fully characterize the biological and pharmacological profile of this specific compound.
References
- 1. 3,9-Dimethoxy-6H-benzofuro[3,2-c]chromene | CAS 1433-08-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. The Missing Link in Leguminous Pterocarpan Biosynthesis is a Dirigent Domain-Containing Protein with Isoflavanol Dehydratase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Pterocarpan - Wikipedia [en.wikipedia.org]
- 5. The Missing Link in Leguminous Pterocarpan Biosynthesis is a Dirigent Domain-Containing Protein with Isoflavanol Dehydratase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
